molecular formula C22H23FN4OS B2941213 N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide CAS No. 1115309-45-9

N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide

Cat. No.: B2941213
CAS No.: 1115309-45-9
M. Wt: 410.51
InChI Key: ZGHQGYBKTGXDCH-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, a piperidine ring, and a fluorinated phenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions.

    Fluorination of the Phenyl Group: This step usually involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Final Coupling Reaction: The final step involves coupling the quinazoline and piperidine intermediates with the fluorinated phenyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to dihydroquinazoline derivatives.

    Substitution: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Brominated or nitrated derivatives of the fluorinated phenyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology:

    Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which could be useful in studying enzyme mechanisms and developing new drugs.

    Molecular Probes: It can be used as a molecular probe to study biological pathways involving quinazoline and piperidine derivatives.

Medicine:

    Drug Development: Due to its structural similarity to known pharmacophores, it could be explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Its potential as a drug candidate makes it valuable in pharmaceutical research and development.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The fluorinated phenyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • **N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide shares similarities with other quinazoline derivatives such as gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
  • Piperidine-containing compounds: Similar to piperidine derivatives like risperidone and haloperidol, which are used in psychiatric treatments.

Uniqueness:

    Structural Complexity: The combination of a quinazoline core, piperidine ring, and fluorinated phenyl group makes it unique compared to simpler analogs.

    Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c1-15-9-10-16(23)13-19(15)24-20(28)14-29-21-17-7-3-4-8-18(17)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQGYBKTGXDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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